4-Methoxybenzyl acetate-d3
Description
Historical Context of Quaternary Ammonium (B1175870) Salts in Pharmacology
The pharmacological investigation of quaternary ammonium salts dates back to 1869, when Crum Brown and Fraser observed that the quaternization of certain alkaloids, like atropine (B194438) and strychnine, altered their effects to a curare-like (muscle-paralyzing) action. royalsocietypublishing.org This was one of the earliest demonstrations of a consistent physiological effect among members of a specific chemical class. royalsocietypublishing.org
The turn of the 20th century saw the expansion of research into other activities. In 1916, Jacobs and his colleagues systematically investigated the germicidal properties of quaternary salts of the hexamethylenetetramine series. dss.go.th However, it was the work of Gerhard Domagk in 1935 that proved pivotal for their widespread application. biomedpharmajournal.org Domagk's research on compounds like benzalkonium chloride demonstrated significant antimicrobial efficacy, paving the way for the use of QACs as antiseptics and disinfectants in medical practice. biomedpharmajournal.orgmdpi.com Concurrently, research continued into their effects on the autonomic nervous system and their potential in chemotherapy for infections. dss.go.th
Table 1: Key Historical Milestones of Quaternary Ammonium Compounds in Pharmacology
| Year | Discovery/Event | Researcher(s) | Significance |
| 1869 | Observation of curare-like action of alkaloid metho-salts. royalsocietypublishing.org | Crum Brown & Fraser | Established a foundational structure-activity relationship for QACs. royalsocietypublishing.org |
| 1916 | Investigation of the germicidal activity of hexamethylenetetramine salts. dss.go.th | Jacobs et al. | Early systematic study into the antimicrobial properties of QACs. dss.go.th |
| 1929 | Investigation of anil and styrylquinoline derivatives for chemotherapy. dss.go.th | Browning et al. | Explored the use of QACs against trypanosome infections. dss.go.th |
| 1935 | Discovery of notable germicidal activity in long-chain QACs. mdpi.com | G. Domagk | Led to the development and commercial application of benzalkonium chloride as an antiseptic. biomedpharmajournal.orgmdpi.com |
| 1994 | Development of QAC-based antimicrobial monomers for dental materials. frontiersin.org | Imazato et al. | Integrated QACs into biomaterials to inhibit oral biofilms. frontiersin.org |
Relevance of Choline (B1196258) Derivatives in Neuropharmacology
Choline and its derivatives are of paramount importance in neuropharmacology primarily because choline is the essential precursor for the neurotransmitter acetylcholine (B1216132) (ACh). williams.eduwikipedia.orgnih.gov ACh is a key signaling molecule in both the central and peripheral nervous systems, playing a critical role in functions such as muscle contraction, memory, learning, and attention. wikipedia.orgnih.govmdpi.com The synthesis of ACh occurs in cholinergic nerve terminals from choline and acetyl coenzyme A, a reaction catalyzed by the enzyme choline acetyltransferase (CAT). nih.gov The availability of choline, which is taken up into neurons by a high-affinity transport system, is considered a rate-limiting step in ACh production. williams.edu
Given this direct relationship, choline derivatives are widely studied as tools to modulate the cholinergic system. Abnormalities in this system are linked to numerous conditions, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis. impactfactor.orgresearchgate.net
The cation of the title compound, choline phenyl ether, has been specifically investigated for its neuropharmacological activity. Research has demonstrated that choline phenyl ether and its substituted analogues possess potent "nicotine-like" stimulant properties. nih.govresearchgate.net This indicates that they act as agonists at nicotinic acetylcholine receptors (nAChRs), one of the two major classes of ACh receptors. impactfactor.orgresearchgate.net Studies have explored the relationship between the electronic structure of choline phenyl ethers and their biological action, suggesting that the frontier electron density at the ether oxygen position correlates with the molecule's stimulant activity. nih.govoup.com This activity on nicotinic receptors highlights the direct relevance of the choline phenyl ether structure to neuropharmacological research. nih.gov
Structural Significance of the Iodide Counterion in Quaternary Ammonium Compounds
The iodide ion (I⁻) is the largest and least electronegative of the stable halogens. vedantu.comwikipedia.org Its large ionic radius (approximately 206 picometers) means it forms relatively weak bonds compared to smaller halides like chloride (181 pm). vedantu.com This size also makes iodide less hydrophilic than smaller anions, a property that can affect the solubility of the entire salt. vedantu.com For instance, while most QACs are water-soluble, iodide salts sometimes exhibit decreased solubility compared to their chloride or bromide counterparts. nih.gov
Table 2: Comparison of Common Halide Counterions
| Property | Fluoride (F⁻) | Chloride (Cl⁻) | Bromide (Br⁻) | Iodide (I⁻) |
| Ionic Radius (pm) | ~133 vedantu.com | ~181 vedantu.com | ~196 vedantu.com | ~206 vedantu.com |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| General Solubility Impact | Stable in highly polar solvents alfa-chemistry.com | Generally high water solubility | Good water solubility | Can decrease water solubility relative to Cl⁻/Br⁻ nih.gov |
| Hydrophilicity | High | Moderate | Lower | Lowest vedantu.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl acetate | |
|---|---|---|
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InChI |
InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
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InChI Key |
QUKGYYKBILRGFE-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)OCC1=CC=CC=C1 | |
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Molecular Formula |
C9H10O2, Array, CH3COOCH2C6H5 | |
| Record name | BENZYL ACETATE | |
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DSSTOX Substance ID |
DTXSID0020151 | |
| Record name | Benzyl acetate | |
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Molecular Weight |
150.17 g/mol | |
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Physical Description |
Benzyl acetate is a colorless liquid with an odor of pears. (USCG, 1999), Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Colorless liquid with an odor of jasmine or pears; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a sweet, fruity, floral (Jasmine) odour, Colorless liquid with an odor of pears. | |
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Boiling Point |
419.9 °F at 760 mmHg (NTP, 1992), 213 °C, Bp: 134 °C at 102 mm Hg, 212.00 to 215.00 °C. @ 760.00 mm Hg, 212 °C, 419.9 °F | |
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Flash Point |
195 °F (NFPA, 2010), 90 °C (closed cup), 90 °C c.c., 195 °F | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER, SOL IN BENZENE, CHLOROFORM, Miscible in ethanol, soluble in ethyl ether and acetone., In water, 3.1 g/l., 3.1 mg/mL at 25 °C, Solubility in water at 20 °C: none, very slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
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Density |
1.04 (USCG, 1999) - Denser than water; will sink, 1.050 @ 25 °C/4 °C, Relative density (water = 1): 1.1, 1.049-1.059, 1.04 | |
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Vapor Density |
5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1, 5.1 | |
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| Record name | BENZYL ACETATE | |
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| URL | https://www.osha.gov/chemicaldata/258 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 113 °F ; 10 mmHg at 189.7 °F (NTP, 1992), 0.17 [mmHg], 0.177 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 25 °C: 190, 1 mmHg at 113 °F | |
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Color/Form |
WATER-WHITE LIQUID | |
CAS No. |
140-11-4 | |
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Melting Point |
-60.7 °F (NTP, 1992), -51 °C, -51.3 °C, -60.7 °F | |
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Synthesis and Derivatization Strategies for Choline Phenyl Ether Iodide and Analogues
Established Synthetic Pathways for Choline (B1196258) Phenyl Ether Iodide
The creation of the target compound generally follows a logical sequence beginning with the formation of the ether bond, followed by the specific establishment of the iodide salt.
The fundamental structure of choline phenyl ether is typically synthesized via an alkylation reaction, a variant of the Williamson ether synthesis. This method involves the reaction of a phenoxide salt with a suitable choline precursor. For instance, sodium phenoxide can be reacted with a 2-haloethyltrimethylammonium salt (such as the chloride or bromide) to form the corresponding choline phenyl ether halide. The choice of solvent and reaction conditions is critical to optimize the yield and purity of the resulting quaternary ammonium (B1175870) ether. The general reaction is as follows:
Ar-O⁻Na⁺ + X-(CH₂)₂-N⁺(CH₃)₃ Hal⁻ → Ar-O-(CH₂)₂-N⁺(CH₃)₃ Hal⁻ + NaX
Where Ar represents the phenyl group, and X represents a leaving group, typically a halogen. Compounds with substituted phenyl rings, such as choline o-tolyl ether and choline 2:6-xylyl ether, are synthesized using the correspondingly substituted phenoxides. nih.gov
Once a choline phenyl ether salt with a different anion (e.g., bromide or chloride) is synthesized, the iodide salt can be prepared efficiently through anion exchange. This is a common and versatile method for swapping anions in quaternary ammonium salts. researchgate.netnih.gov The process typically involves passing a solution of the choline phenyl ether halide through an anion exchange resin that has been pre-loaded with iodide ions. google.comgoogle.com The resin selectively retains the original halide anions (e.g., Cl⁻, Br⁻) and releases iodide ions into the solution, resulting in the formation of choline phenyl ether iodide. The efficiency of this exchange can be very high, often quantitative, especially when conducted in non-aqueous or mixed organic-aqueous media. researchgate.netnih.gov
The table below summarizes the effectiveness of anion exchange for quaternary ammonium salts, including choline derivatives, in different solvents.
| Cation | Original Anion | Target Anion | Solvent | Yield of New Ion Pair (%) | Residual Halide Content (%) |
|---|---|---|---|---|---|
| Choline | Iodide | Lactate | Methanol | >95 | <20 |
| Didecyldimethylammonium | Bromide | Ibuprofenate | CH3CN:CH2Cl2 (3:7) | >95 | <6 |
| Didecyldimethylammonium | Bromide | Ibuprofenate | Acetonitrile | 61 | - |
Data adapted from a study on halide-to-anion exchange methods for heteroaromatic and quaternary ammonium salts. researchgate.netnih.gov
For diagnostic imaging purposes, analogues of choline phenyl ether are often labeled with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). The selection of the radiosynthesis method depends on the specific precursor available, the desired position of the radioiodine on the phenyl ring, and the required radiochemical yield and purity.
The radioiodination of aromatic rings can be achieved through the decomposition of a diazonium salt in the presence of radioiodide, a process related to the Sandmeyer reaction. mdpi.com This method begins with an amino-substituted choline phenyl ether analogue. The amino group is first converted into a diazonium salt using a diazotizing agent, such as sodium nitrite in an acidic medium at low temperatures. mdpi.com The resulting diazonium salt is often unstable and is immediately treated with a solution of radioactive sodium iodide (Na*I). The diazonium group is an excellent leaving group and is replaced by the radioactive iodide. mdpi.com
A key challenge with this method is the instability of the diazonium salt intermediate, which can lead to the formation of by-products. mdpi.com To circumvent this, more stable triazene precursors can be used, which generate the diazonium salt in situ under specific conditions. mdpi.com
Isotope exchange is a direct method for radiosynthesis where a non-radioactive iodinated precursor is heated with a source of radioiodide. A series of radioiodinated quaternary ammonium salts related to phenylcholine have been successfully radiolabeled by this exchange method. nih.gov In a typical melt exchange procedure, the stable iodo-substituted choline phenyl ether analogue is mixed with a high-specific-activity radioiodide salt (e.g., Na¹²⁵I) and heated in the absence of a solvent or in a high-boiling-point solvent. This process facilitates the exchange between the non-radioactive iodine atom on the phenyl ring and a radioactive iodine atom from the salt. This technique has been successfully applied to the synthesis of radioiodinated phospholipid ether analogs for evaluation as tumor-localizing imaging agents. nih.gov
| Compound Example | Isotope | Labeling Method | Application |
| 12-(p-Iodophenyl)dodecyl phosphocholine | ¹²⁵I | Isotope Exchange | Tumor Imaging |
| (Iodophenyl)choline analogues | Not specified | Exchange | Myocardial Perfusion Imaging |
Electrophilic aromatic substitution is a widely used and versatile strategy for radioiodination. nih.gov This approach involves the reaction of an electron-rich aromatic ring with an electrophilic radioiodine species.
There are two main pathways for this method:
Direct Electrophilic Radioiodination : If the phenyl ring of the choline ether analogue is sufficiently activated (e.g., by hydroxyl or methoxy groups), it can be directly radioiodinated. The reaction is carried out by treating the precursor with radioactive sodium iodide in the presence of an oxidizing agent. nih.govresearchgate.net Common oxidizing agents include Chloramine-T, Iodogen, and peroxy acids, which convert the iodide (I⁻) into a reactive electrophilic species (e.g., I⁺). nih.govnih.gov
Indirect Electrophilic Radioiodination (Destannylation) : To achieve high regioselectivity and to iodinate less activated rings, an indirect method involving organometallic precursors is often preferred. nih.gov A trialkylstannyl (e.g., tributylstannyl) or boronic acid precursor of the choline phenyl ether is first synthesized. The C-Sn or C-B bond is then cleaved by electrophilic radioiodine in a process known as iododestannylation or iododeboronation. This ipso-substitution reaction is highly efficient, proceeds under mild conditions, and allows for precise placement of the radioiodine on a specific carbon atom of the phenyl ring. nih.gov
The table below compares key features of different radioiodination methods.
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Diazonium Salt | Amino-aryl analogue | NaNO₂, H⁺, NaI | Good for nucleophilic substitution | Precursor instability, side reactions mdpi.com |
| Isotope Exchange | Iodo-aryl analogue | NaI, Heat | Simple procedure | Lower specific activity, equilibrium-limited |
| Direct Electrophilic | Activated aryl analogue | NaI, Oxidizing agent (e.g., Iodogen) | One-step, fast reaction nih.gov | Low regioselectivity, harsh conditions nih.gov |
| Indirect Electrophilic (Destannylation) | Stannyl-aryl analogue | NaI, Oxidizing agent | High regioselectivity, mild conditions nih.gov | Requires multi-step precursor synthesis |
Radiosynthesis of Iodinated Choline Phenyl Ether Derivatives
Nucleophilic Substitution Reactions for Radioiodination
Radioiodination of choline phenyl ether analogues is a critical process for the development of radiotracers for medical imaging. Nucleophilic substitution is a primary method for introducing radioactive iodine isotopes into these molecules. The most common approach involves halogen exchange reactions, where a non-radioactive halogen atom on the precursor molecule is replaced by a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). mdpi.com
This process is typically carried out by reacting the precursor, which contains a good leaving group such as non-radioactive iodine, bromine, or chlorine, with a solution of radioactive sodium iodide ([¹²⁵I]NaI). mdpi.com The efficiency of this exchange reaction can be enhanced by the addition of catalysts, such as copper(I) salts. The copper(I) facilitates the nucleophilic attack of the radioactive iodide on the carbon-halogen bond by forming an intermediate complex. mdpi.com
For choline phenyl ether analogues, a suitable precursor would be a molecule with a stable leaving group on the phenyl ring. The radioiodination process would involve heating this precursor with the radioactive iodide in an appropriate solvent. The reaction conditions, including temperature, reaction time, and the choice of catalyst, are optimized to maximize the radiochemical yield and purity of the final product. mdpi.com Following the reaction, the radioiodinated choline phenyl ether iodide must be separated from the unreacted precursor and other reagents, which is often accomplished using techniques like high-performance liquid chromatography (HPLC). mdpi.com
Research on similar compounds, such as radioiodinated phospholipid ether analogs, has demonstrated the feasibility of this approach. For instance, compounds like 12-(p-iodophenyl)dodecyl phosphocholine have been successfully labeled with iodine-125 via an isotope exchange procedure. nih.gov These studies provide a strong basis for the application of nucleophilic substitution reactions for the radioiodination of choline phenyl ether iodide.
Exploration of Novel Synthetic Methodologies
Recent advancements in synthetic organic chemistry have focused on the development of more sustainable and efficient methods for the synthesis of choline derivatives. These novel methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources.
Green Chemistry Approaches in Choline Derivative Synthesis
Green chemistry principles are increasingly being applied to the synthesis of choline-based compounds to create more environmentally benign processes. This includes the use of alternative solvents, renewable starting materials, and catalyst systems that are efficient and recyclable. researchgate.netnih.gov
Deep Eutectic Solvents in Choline-Based Compound Synthesis
Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for a variety of chemical transformations. DESs are mixtures of a hydrogen bond acceptor (HBA), typically choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. mdpi.comnih.gov These solvents are attractive due to their low cost, low toxicity, biodegradability, and negligible vapor pressure. rsc.org
DESs can act as both the reaction medium and a catalyst, simplifying reaction setups and reducing the need for traditional volatile organic solvents. rsc.org The properties of DESs, such as viscosity and polarity, can be tuned by changing the HBA:HBD ratio or the nature of the components, allowing for optimization of reaction conditions. mdpi.com
Choline Chloride/Urea Systems in Iodocyclization
A prime example of the application of DESs in halogenation reactions is the use of a choline chloride/urea (ChCl/Urea) system for iodocyclization. nih.govnih.gov In a study on the synthesis of 4-iodo-7H-thieno[2,3-c]pyran-7-imines, a DES composed of a 1:2 molar ratio of choline chloride to urea served as both the solvent and a promoter for the reaction, eliminating the need for a traditional base. nih.govnih.gov
The reaction was carried out by heating the starting material with iodine in the ChCl/Urea DES. nih.gov This method proved to be more efficient than reactions performed in conventional organic solvents. nih.gov Furthermore, the DES could be recycled multiple times without a significant loss in product yield, highlighting the sustainability of this approach. nih.gov
Table 1: Optimization of Choline Chloride:Urea Molar Ratio and Reaction Temperature in the Synthesis of Pyrazole Derivatives
| Entry | Choline Chloride:Urea Molar Ratio | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1:1 | 80 | 120 | 75 |
| 2 | 1:2 | 50 | 120 | 60 |
| 3 | 1:2 | 60 | 90 | 70 |
| 4 | 1:2 | 70 | 60 | 85 |
| 5 | 1:2 | 80 | 30 | 95 |
| 6 | 1:2 | 90 | 30 | 95 |
| 7 | 1:2 | 100 | 30 | 95 |
| 8 | 1:3 | 80 | 45 | 80 |
Data adapted from a study on the synthesis of pyrazole derivatives using a choline chloride/urea deep eutectic solvent. frontiersin.org
Choline Iodide in Cyclic Carbonate Synthesis
Choline iodide has been identified as an effective catalyst for the synthesis of cyclic carbonates from the reaction of CO₂ and epoxides. researchgate.netresearchgate.netgoogle.com This reaction is a significant example of carbon capture and utilization, converting a greenhouse gas into valuable chemicals. The use of choline iodide, a readily available and relatively non-toxic salt, makes this process more sustainable. scholaris.ca
The synthesis can be performed under mild conditions, such as low CO₂ pressure and moderate temperatures, in green solvents like ethanol. researchgate.net Studies have shown that choline iodide-based catalysts can achieve high yields and excellent selectivities for various cyclic carbonates. researchgate.net The catalytic activity is attributed to the synergistic effect of the iodide anion, which acts as a nucleophile to open the epoxide ring, and the choline cation's hydroxyl group, which can form hydrogen bonds to activate the epoxide. researchgate.netnih.gov
Table 2: Catalytic Performance of Choline-Based Systems in Cyclic Carbonate Synthesis from Styrene Oxide and CO₂
| Catalyst | HBD | Molar Ratio (Choline Salt:HBD) | Time (h) | Conversion (%) | Selectivity (%) |
| Choline Chloride | Maleic Acid | 1:1 | 8 | 98 | 98 |
| Choline Chloride | Malonic Acid | 1:1 | 8 | 97 | 99 |
| Choline Chloride | Malic Acid | 1:1 | 8 | 97 | 99 |
| Choline Iodide | Citric Acid | 1:2 | 3 | 98 | >99 |
| Choline Iodide | N-hydroxysuccinimide | 1:2 | 10 | 96 | 99 |
Data compiled from studies on the synthesis of cyclic carbonates using choline-based catalysts. nih.gov
Catalyst-Free O-Functionalization of Phenols with Choline Hydroxide
The formation of the ether linkage in choline phenyl ether iodide involves the O-functionalization of a phenol. Choline hydroxide has been demonstrated as a versatile and environmentally benign medium for such reactions. researchgate.net It can act as a strong base to deprotonate the phenol, forming a phenoxide ion, which can then react with an appropriate electrophile.
The use of choline hydroxide as a reaction medium can eliminate the need for traditional catalysts and organic solvents, making the process cleaner and more cost-effective. researchgate.nettandfonline.com Recent research has shown that choline hydroxide can promote various synthetic transformations, including the synthesis of flavones via Baker-Venkataraman rearrangement, showcasing its utility as a recyclable base catalyst. tandfonline.com The direct C-H functionalization of free phenols is also a rapidly developing field, providing alternative routes to valuable phenolic compounds. nih.govrsc.orgrsc.org
This catalyst-free approach is highly selective and can be performed under mild conditions. The aqueous nature of choline hydroxide allows for easy product separation and potential recycling of the reaction medium, aligning with the principles of green chemistry. researchgate.net
Synthesis of Structurally Modified Choline Phenyl Ether Analogues
The structural modification of choline phenyl ether has been a subject of scientific inquiry to explore structure-activity relationships and develop analogues with varied pharmacological profiles. These modifications primarily involve substitutions on the aromatic ring, conformational constraints introduced into the choline moiety, and alterations to the ether linkage, such as its replacement with an ester or incorporation into a more complex lipid structure.
Phenyl Ether Derivatives with Substituted Aromatic Rings
The synthesis of choline o-tolyl ether and its xylyl analogues has been reported through a multi-step process. The general approach involves the preparation of the corresponding cresoxy-ethyl or xylyloxy-ethyl bromides, which are then quaternized with trimethylamine to yield the final choline ether derivatives.
The synthesis of β-cresoxy-ethyl bromides is achieved by reacting the appropriate cresol (ortho-, meta-, or para-cresol) with ethylene dibromide in the presence of sodium hydroxide. The resulting oily layer of cresoxy-ethyl bromide is then purified by fractional distillation.
Subsequent reaction of the purified cresoxy-ethyl bromide with trimethylamine in a pressure bottle, typically in a toluene solution, affords the desired cresoxy-ethyl-trimethylammonium bromides (choline tolyl ethers). The reaction conditions, such as temperature and duration, are optimized to ensure complete reaction and precipitation of the solid product, which is then purified by crystallization. A similar procedure is employed for the synthesis of choline xylyl ethers, starting from the corresponding xylenol.
Table 1: Synthesis of Choline Tolyl Ethers
| Compound | Starting Cresol | Intermediate | Final Product |
| Choline o-tolyl ether | o-Cresol | β-(o-Cresoxy)ethyl bromide | β-(o-Cresoxy)ethyltrimethylammonium bromide |
| Choline m-tolyl ether | m-Cresol | β-(m-Cresoxy)ethyl bromide | β-(m-Cresoxy)ethyltrimethylammonium bromide |
| Choline p-tolyl ether | p-Cresol | β-(p-Cresoxy)ethyl bromide | β-(p-Cresoxy)ethyltrimethylammonium bromide |
Research has shown that the introduction of methyl groups on the phenyl ring influences the pharmacological properties of these compounds. For instance, choline phenyl ether and choline o-tolyl ether exhibit marked nicotine-like stimulant properties, which decrease with further methylation, as seen in choline 2:6-xylyl ether. nih.gov
A series of radioiodinated quaternary ammonium salts related to phenylcholine have been synthesized and evaluated as potential myocardial perfusion imaging agents. The synthesis of these compounds, including 4-iodophenylcholine and its isomers, involves the preparation of iodinated phenyl ether precursors followed by quaternization.
The general synthetic route starts with the appropriate iodophenol, which is reacted with a suitable two-carbon synthon, such as 2-(dimethylamino)ethyl chloride, to introduce the choline side chain. The resulting tertiary amine is then quaternized, typically using methyl iodide, to yield the desired iodophenylcholine iodide. Alternatively, radioiodination can be achieved by exchange labeling on a suitable precursor.
Biodistribution studies in mice have shown that several of these radioiodinated compounds are taken up by the heart to a similar extent as Thallium-201, a commonly used myocardial imaging agent. ajchem-a.com Furthermore, some of these analogues demonstrated more favorable heart-to-blood and heart-to-liver ratios compared to Thallium-201, indicating their potential for improved imaging contrast. ajchem-a.com
Table 2: Myocardial Uptake of Radioiodinated Phenylcholine Analogues in Mice
| Compound | Myocardial Uptake (5 min, %ID/g) | Heart/Blood Ratio (60 min) | Heart/Liver Ratio (60 min) |
| [¹²⁵I]4-Iodophenylcholine | Data not specified | Data not specified | Data not specified |
| Analogue 1 | ~2.5 | >5 | >2 |
| Analogue 2 | ~2.3 | >6 | >2.5 |
| Thallium-201 | ~2.5 | ~3 | ~1.5 |
%ID/g = percent injected dose per gram of tissue
Despite promising results in animal models, evaluation of three of the more promising compounds in pigs and humans did not show selective myocardial uptake, highlighting the challenges in translating preclinical findings to clinical applications. ajchem-a.com
Conformationally Constrained Choline Analogues
To investigate the impact of the conformation of the choline moiety on its biological activity, researchers have synthesized conformationally constrained analogues. These analogues typically involve the incorporation of the choline backbone into a cyclic structure, such as a pyrrolidine or piperidine ring, thereby reducing its conformational flexibility.
The synthesis of these cyclic analogues often starts from commercially available chiral precursors, such as hydroxyproline or other amino acids, to control the stereochemistry of the final product. The general strategy involves the modification of the precursor to introduce the necessary functional groups, followed by cyclization and quaternization of the nitrogen atom.
For example, N-methyl-3-pyrrolidinol and N-methyl-3-piperidinol have been developed as cyclic analogues of choline. nih.gov The rationale behind this approach is to lock the dihedral angle of the choline backbone into a specific conformation that may be preferred for binding to its target proteins. The synthesis of these compounds allows for the investigation of the entropic penalty of binding and can potentially lead to inhibitors with improved potency. nih.gov
Studies on such cyclic analogues have provided insights into the structural requirements for interaction with biological targets. For instance, certain cyclic choline analogues have been shown to inhibit the anaerobic metabolism of choline by gut bacteria, a process linked to various human diseases. nih.gov
Choline Esters of Phenolic Carboxylic Acids
The synthesis of choline esters of phenolic carboxylic acids represents another avenue for modifying the structure of choline phenyl ether. In these analogues, the ether linkage is replaced by an ester linkage, which can alter the chemical stability and pharmacological properties of the molecule.
A common method for the synthesis of these esters involves the reaction of a phenolic carboxylic acid with a choline salt, often in the presence of a coupling agent. For example, the synthesis of lipophilic esters of phenolic compounds can be achieved using enzymatic catalysis. Lipase B from Candida antarctica has been successfully employed to catalyze the esterification of phenolic alcohols with fatty acids. pnas.org
Another approach involves the use of deep eutectic solvents (DESs) as both a solvent and a catalyst. A DES formed from choline chloride and a phenolic acid, such as caffeic acid, can act as a donor of the phenolic moiety in an esterification reaction with a fatty alcohol, catalyzed by a cation-exchange resin. nih.gov This method offers a greener alternative to traditional organic solvents.
The antioxidant properties of the resulting esters are often evaluated, as the phenolic moiety can confer radical scavenging activity. The lipophilicity of the ester can be tuned by varying the chain length of the fatty acid component, which can in turn influence the compound's ability to cross cell membranes and its potential applications in food and cosmetic industries. pnas.org
Ether Lipid Analogues Featuring the Choline Moiety
Ether lipids are a class of lipids in which one or both of the fatty acid chains are linked to the glycerol backbone via an ether bond instead of an ester bond. The synthesis of ether lipid analogues incorporating a choline moiety has been extensively studied, particularly in the context of developing anticancer agents and other bioactive molecules.
A general strategy for the synthesis of these analogues involves the use of a chiral glycerol derivative as a starting material to ensure stereochemical control. The synthesis of edelfosine (1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine), a well-known ether lipid analogue with anticancer activity, provides a representative example. The synthesis often starts from (S)-1,2-isopropylideneglycerol. The primary alcohol is protected, and the secondary alcohol is alkylated. After deprotection, the phosphocholine headgroup is introduced to yield the final product. nih.gov
Various methods have been developed for the introduction of the phosphocholine moiety. One common method involves the use of 2-chloro-2-oxo-1,3,2-dioxaphospholane, which reacts with the free hydroxyl group of the glycerol backbone to form a cyclic phosphate intermediate. Subsequent ring-opening with trimethylamine yields the desired phosphocholine derivative. nih.gov
The structural diversity of these analogues can be achieved by modifying the length and saturation of the alkyl chain at the sn-1 position, the substituent at the sn-2 position, and the nature of the polar head group. These modifications have been shown to have a significant impact on the biological activity of the resulting ether lipid analogues.
Pharmacological and Biochemical Investigations of Choline Phenyl Ether Iodide
Mechanism of Action at Cholinergic Receptors
Choline (B1196258) phenyl ether iodide exerts its effects by acting on cholinergic receptors, which are broadly classified into muscarinic and nicotinic receptors. Its pharmacological profile is characterized by a dual action, demonstrating agonist properties at both receptor types, as well as complex interactions at the neuromuscular junction.
Agonist Activity at Muscarinic Receptors
Research has demonstrated that choline phenyl ether acts as an agonist at muscarinic receptors located in smooth muscle. drugbank.comnih.gov This activity contributes to its cholinomimetic effects, mimicking the action of the endogenous neurotransmitter acetylcholine (B1216132) at these sites. The interaction with muscarinic receptors can lead to physiological responses such as the contraction of smooth muscle tissues. drugbank.comnih.gov
Agonist Activity at Nicotinic Receptors of Cholinergic Neurones
Choline phenyl ether and its derivatives exhibit marked nicotine-like stimulant properties, indicating agonist activity at nicotinic receptors. nih.govresearchgate.netnih.gov This stimulation of nicotinic receptors on cholinergic neurons can influence neurotransmitter release and neuronal excitability. The nicotinic activity of choline phenyl ether is thought to be related to its molecular conformation, specifically its ability to adopt a "planar" structure, which facilitates its interaction with the ganglionic nicotinic receptor. researchgate.netepdf.pubarchive.orgtheswissbay.ch
The nicotinic stimulant properties of choline phenyl ether have been compared to those of well-known nicotinic agonists, Nicotine and 1,1-Dimethyl-4-phenylpiperazinium (DMPP). Studies on isolated tissues, such as the guinea-pig taenia caecum, have shown that choline phenyl ether, much like Nicotine and DMPP, can elicit responses mediated by the stimulation of nicotinic receptors on neurons. drugbank.comnih.gov
The structural similarity and resulting comparable pharmacological action are further highlighted by research indicating that the effects of methyl substitution on the phenyl ring of DMPP on nicotinic activity closely parallel the effects of similar substitutions on the phenyl ring of choline phenyl ether. drugbank.com
| Compound | Receptor Target | Observed Effect |
| Choline Phenyl Ether Iodide | Nicotinic Receptors of Cholinergic Neurones | Agonist activity, stimulation of neuronal nicotinic receptors. drugbank.comnih.gov |
| Nicotine | Nicotinic Receptors of Cholinergic and Inhibitory Neurones | Potent agonist, used as a standard for comparison. drugbank.comnih.gov |
| DMPP | Nicotinic Receptors of Cholinergic and Inhibitory Neurones | Potent ganglionic stimulant, used as a standard for comparison. drugbank.comnih.gov |
This table provides a qualitative comparison based on available research findings.
Neuromuscular Blocking Properties
Choline phenyl ether iodide and its substituted analogues demonstrate neuromuscular blocking capabilities. nih.govresearchgate.netnih.gov The nature of this blockade is complex and appears to be dependent on the specific chemical structure of the compound.
The neuromuscular blocking action of substituted choline phenyl ethers exhibits a fascinating transition in its mechanism depending on the degree of methylation on the phenyl nucleus. nih.govresearchgate.netnih.gov Compounds with fewer methyl groups tend to exhibit a neuromuscular block that is predominantly decamethonium-like . nih.govresearchgate.netnih.gov Decamethonium is a classic depolarizing neuromuscular blocking agent, which acts by persistently depolarizing the motor endplate, leading to muscle paralysis. drugbank.comtaylorandfrancis.comnih.govwikipedia.org
Conversely, as the number of methyl groups on the phenyl ring increases, the neuromuscular blocking properties of choline phenyl ethers shift towards being mainly curare-like . nih.govresearchgate.netnih.gov Curare and its derivatives, such as tubocurarine, are non-depolarizing blocking agents. drugbank.com They act as competitive antagonists at the nicotinic acetylcholine receptors of the neuromuscular junction, preventing acetylcholine from binding and thereby inhibiting muscle contraction. drugbank.com
| Type of Blockade | Mechanism of Action | Example Compound | Choline Phenyl Ether Analogue |
| Decamethonium-like | Depolarizing blockade | Decamethonium | Choline phenyl ether with fewer methyl substitutions on the phenyl ring. nih.govresearchgate.netnih.gov |
| Curare-like | Non-depolarizing blockade | Tubocurarine | Choline phenyl ether with more methyl substitutions on the phenyl ring. nih.govresearchgate.netnih.gov |
This table illustrates the dual nature of the neuromuscular blockade exhibited by choline phenyl ether derivatives.
Interaction with Cholinesterase Enzymes
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for the regulation of cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. mdpi.comnih.gov The inhibition of these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism central to therapies for conditions characterized by cholinergic deficits. researchgate.netnih.gov Choline phenyl ether and its derivatives have been investigated for their interaction with these enzymes, demonstrating a range of inhibitory activities and modes of action.
Derivatives of choline phenyl ether exhibit notable interactions at the neuromuscular junction. Compounds such as choline phenyl ether, choline o-tolyl ether, choline 2:6-xylyl ether, and choline 2:4:6-mesityl ether possess nicotine-like stimulant properties and demonstrate neuromuscular blocking capabilities. nih.gov The nature of this blockade shifts from primarily decamethonium-like to more curare-like as the number of methyl groups on the phenyl ring increases. nih.gov This activity underscores their ability to interfere with cholinergic signaling, a key characteristic of cholinesterase inhibitors. The inhibition of acetylcholinesterase prevents the degradation of acetylcholine, leading to an increase in its concentration at the synaptic junction, which can enhance neural cell function. mdpi.com
The introduction of a 4-nitrobenzenesulfonyl group into choline analogues has been shown to fundamentally alter their mode of inhibition against acetylcholinesterase. nih.gov For instance, while (3-hydroxyphenyl)-N,N,N-trimethylammonium iodide is a competitive inhibitor of AChE, its conversion to [3-[(4-nitrophenyl)sulfonoxy]phenyl]-N,N,N-trimethylammonium iodide results in a noncompetitive inhibitor. acs.org This indicates that the 4-nitrobenzenesulfonyl moiety directs the binding of the inhibitor to a site other than the active site where acetylcholine binds. nih.gov
Similarly, studies on conformationally constrained morpholinium analogues of choline revealed a shift in inhibition type. The parent compound, 2-(hydroxymethyl)-2,4,4-trimethylmorpholinum iodide, is a reversible competitive inhibitor. nih.gov However, its derivative, 2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide, acts as a noncompetitive inhibitor, confirming that the sulfonoxyl group controls the mode of inhibition. nih.govacs.org
| Compound | Inhibition Constant (Ki) | Mode of Inhibition |
|---|---|---|
| (S)-2-(hydroxymethyl)-2,4,4-trimethylmorpholinum iodide | 360 ± 30 µM | Competitive |
| (R)-2-(hydroxymethyl)-2,4,4-trimethylmorpholinum iodide | 650 ± 90 µM | Competitive |
| (S)-2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide | 19.0 ± 0.9 µM | Noncompetitive |
| (R)-2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide | 50 ± 2 µM | Noncompetitive |
| (3-hydroxyphenyl)-N,N,N-trimethylammonium iodide | 0.21 ± 0.06 µM | Competitive |
| [3-[(4-nitrophenyl)sulfonoxy]phenyl]-N,N,N-trimethylammonium iodide | 6.0 ± 0.5 µM | Noncompetitive |
Conjugating naturally occurring phenolic acids, such as derivatives of caffeic acid, rosmarinic acid, and trolox, with choline has been explored as a strategy to develop multifunctional compounds. tandfonline.comnih.govresearchgate.net This approach aims to combine the antioxidant properties of phenolic compounds with the acetylcholinesterase inhibitory activity conferred by the choline moiety. tandfonline.comtandfonline.com The insertion of the choline group drastically increases the AChE inhibitory properties compared to the parent carboxylic acids. tandfonline.comresearchgate.net These hybrid compounds demonstrate AChE inhibitory capacity in the micromolar range. nih.gov For example, the 3,4-dimethoxycinnamic choline ester emerged as a potent inhibitor with an IC₅₀ value of 7.3 µM. tandfonline.com
| Compound | IC₅₀ (µM) |
|---|---|
| 3,4-Dimethoxycinnamoylcholine chloride | 7.3 ± 0.8 |
| Cinnamoylcholine chloride | 50 ± 7 |
| Caffeoylcholine trifluoroacetate | 91 ± 6 |
| Rosmarinylcholine trifluoroacetate | 300 ± 30 |
| Troloxcholine trifluoroacetate | 1193 ± 93 |
| Tacrine (Standard) | 0.2 |
| Donepezil (Standard) | 0.03 |
| Galantamine (Standard) | 1.07 |
Influence of Structural Modifications on Inhibition Mode
Neurochemical Effects and Neurological Relevance
The primary neurological relevance of cholinesterase inhibitors stems from their ability to increase the levels of acetylcholine in the brain, which is essential for cognitive functions like memory and learning. mdpi.comnih.gov
Acetylcholine is synthesized in cholinergic neurons from choline and acetyl coenzyme A by the enzyme choline acetyltransferase (ChAT). researchgate.netnih.govsigmaaldrich.com The availability of choline, which is taken up into the nerve terminal by a high-affinity transporter, is a rate-limiting step in this synthesis. nih.govsigmaaldrich.com Once synthesized, acetylcholine is stored in synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. researchgate.netnih.gov
Choline phenyl ether iodide, as a cholinesterase inhibitor, primarily modulates acetylcholine levels by preventing its breakdown after release. nih.gov This inhibition leads to an accumulation of acetylcholine in the synapse, thereby enhancing and prolonging its action on postsynaptic receptors. nih.gov Furthermore, as a choline derivative, it is plausible that choline phenyl ether iodide could influence the choline transport system or serve as a precursor for acetylcholine synthesis, although the primary mechanism for increasing synaptic acetylcholine remains the inhibition of acetylcholinesterase. caldic.comnih.gov The choline liberated from the hydrolysis of acetylcholine is typically recycled back into the neuron for further synthesis, a pathway that is indirectly affected by the presence of a cholinesterase inhibitor. nih.govnih.gov
An article on the specific pharmacological and biochemical investigations of "Choline phenyl ether iodide" as requested cannot be generated. Extensive searches for this compound in relation to the specified topics did not yield any relevant scientific literature or data.
The search results provided general information on the broader class of choline compounds, the function of enzymes like Choline Acetyltransferase, and the role of the cholinergic system in neurodegenerative diseases such as Alzheimer's and in recovery from traumatic brain injury. However, no studies specifically detailing the effects of "Choline phenyl ether iodide" as a Choline Acetyltransferase enhancer, its impact on choline transport systems, or its specific role in Alzheimer's disease or traumatic brain injury research could be found.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline provided for the compound "Choline phenyl ether iodide." Information on related but distinct compounds like "choline phenyl ether" and its substituted derivatives exists but does not match the specific focus of the request.
Structure Activity Relationship Sar Studies
Correlating Molecular Conformation and Receptor Binding
The three-dimensional arrangement of a molecule is crucial for its ability to bind to a receptor and elicit a biological response. For cholinergic agonists like choline (B1196258) phenyl ether iodide, specific conformational features are necessary for effective interaction with receptors such as muscarinic and nicotinic receptors.
Distance Parameters in Agonist-Receptor Interactions
The interaction between an agonist and its receptor is governed by various intermolecular forces, including electrostatic interactions and hydrogen bonding. The distances between key functional groups in the agonist and complementary residues in the receptor are critical for binding affinity and efficacy. In the case of choline phenyl ether iodide, the positively charged quaternary ammonium (B1175870) group is expected to interact with a negatively charged amino acid residue, such as aspartic acid, in the receptor. The ether oxygen can act as a hydrogen bond acceptor, further stabilizing the agonist-receptor complex. The "five-atom rule" suggests that for maximal muscarinic activity, there should be no more than five atoms between the nitrogen and the terminal hydrogen atom, a rule that applies to the general structure of choline ethers.
Electronic State and Biological Activity
The electronic properties of a molecule, including its electron distribution and orbital energies, play a significant role in its biological activity. For choline phenyl ether iodide, these properties influence its reactivity and ability to interact with its biological targets.
Frontier Electron Method Applications
The frontier electron method, a concept within molecular orbital theory, has been applied to understand the biological activity of choline phenyl ethers. This method focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and electron densities of these frontier orbitals are indicative of a molecule's ability to act as an electron donor or acceptor. For choline phenyl ethers, the frontier electron density at the ether oxygen position has been shown to have a good correlation with their biological activity. nih.gov
Superdelocalizability and Potency Correlation
Superdelocalizability is a quantum chemical parameter that describes the reactivity of different atomic positions in a molecule towards electrophilic or nucleophilic attack. In the context of choline phenyl ethers, the superdelocalizability at the ortho position of the phenyl ring shows a strong correlation with the stimulant activity of these molecules. nih.gov This suggests that the electronic characteristics of the aromatic ring are crucial for the compound's potency.
Influence of Substituents on Pharmacological Profile
Modifying the structure of choline phenyl ether by adding substituents to the phenyl ring can significantly alter its pharmacological profile. These modifications can affect the compound's affinity for different receptor subtypes and its intrinsic activity.
Studies on substituted choline phenyl ethers have demonstrated that the addition of methyl groups to the phenyl ring leads to a shift in their neuromuscular blocking properties. nih.govnih.gov While choline phenyl ether itself exhibits nicotine-like stimulant properties, increasing the number of methyl groups on the phenyl nucleus results in a transition from a primarily decamethonium-like (depolarizing) neuromuscular block to a curare-like (non-depolarizing) block. nih.govnih.gov This highlights the sensitivity of the pharmacological activity to structural changes in the aromatic ring.
| Compound | Substitution Pattern | Predominant Neuromuscular Blocking Activity |
| Choline phenyl ether | Unsubstituted | Decamethonium-like |
| Choline o-tolyl ether | 2-methyl | Decamethonium-like |
| Choline 2:6-xylyl ether | 2,6-dimethyl | Intermediate |
| Choline 2:4:6-mesityl ether | 2,4,6-trimethyl | Curare-like |
Steric Effects of Ortho-Halogenation
The substitution at the ortho-position (the carbon atom adjacent to the ether linkage) on the phenyl ring is a critical determinant of the molecule's activity. Research into the electronic structure of choline phenyl ethers has indicated that the superdelocalizability, a measure of electron density, at the ortho position shows a good correlation with the compound's nicotine-like stimulant activity. nih.gov This suggests that the electronic properties of this position are key to its biological function.
While direct studies on ortho-halogenation are specific, the principle of steric hindrance at this position has been demonstrated using methyl groups, which, like halogens, add bulk. The introduction of methyl groups at the ortho- (and other) positions on the phenyl ring has been shown to decrease the nicotine-like stimulant properties. nih.govnih.gov For example, the activity decreases progressively from choline o-tolyl ether to choline 2:6-xylyl ether, indicating that increased steric bulk around the ether linkage interferes with optimal receptor interaction. nih.govnih.gov This suggests that bulky halogen atoms at the ortho position would similarly reduce agonist activity due to steric hindrance.
| Compound | Substitution Pattern | Relative Nicotine-like Activity |
|---|---|---|
| Choline phenyl ether | Unsubstituted | High |
| Choline o-tolyl ether | Single ortho-methyl group | High |
| Choline 2:6-xylyl ether | Two ortho-methyl groups | Decreased |
| Choline 2:4:6-mesityl ether | Two ortho- and one para-methyl group | Further Decreased |
Positional Isomerism and Activity
The position of a substituent on the phenyl ring significantly influences the compound's potency. Studies on halogenated derivatives of choline phenyl ether demonstrate that positional isomerism is a key factor in its activity as a nicotinic agonist.
Specifically, Choline m-bromophenyl ether, where a bromine atom is attached to the meta-position of the phenyl ring, has been identified as an exceptionally potent nicotinic agonist. wikipedia.org It exhibits powerful ganglion-stimulating effects and induces muscle contractions, highlighting the high efficacy of this particular isomeric form. wikipedia.org Seminal research from 1952 established the relationships between the structure of various choline ethers and their nicotine-like activity, forming the basis for understanding these isomeric effects. wikipedia.org The high activity of the meta-substituted isomer, when compared with ortho-substituted analogs, underscores the sensitivity of the nicotinic receptor to the specific placement of substituents on the phenyl ring.
| Isomer | Substitution Position | Reported Potency |
|---|---|---|
| Choline o-tolyl ether | Ortho | Marked Nicotine-like Activity nih.govnih.gov |
| Choline m-bromophenyl ether | Meta | Extremely Potent Nicotinic Agonist wikipedia.org |
Ligand-Receptor Binding Specificity and Selectivity
The interaction of Choline phenyl ether iodide with its target receptors is characterized by a high degree of specificity and selectivity, which can be explored through its binding to host molecules and by comparison with other well-known nicotinic agonists.
Selective Binding by Host Molecules
The principles of molecular recognition can be demonstrated by the selective binding of molecules into tailored cavities of host structures. While research has not specifically detailed the binding of Choline phenyl ether iodide, studies on its parent molecule, choline, provide a clear example of this process. A self-assembled triple anion helicate, designed to mimic the choline-binding protein ChoX, has been shown to selectively bind choline. researchgate.netnih.gov This artificial receptor features an aromatic box that allows it to discriminate between choline and its structural analogs, such as acetylcholine (B1216132), with a notable degree of selectivity. researchgate.netnih.govresearchgate.net The host molecule acts as a sensor that can effectively distinguish between these closely related compounds. nih.gov This research highlights the potential for creating synthetic receptors with high specificity for choline-based structures.
Comparison with other Nicotinic Agonists
Choline phenyl ether iodide elicits its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), a mechanism it shares with the endogenous neurotransmitter acetylcholine and the well-known alkaloid, nicotine. nih.govnih.govscholarpedia.org The key pharmacophoric features necessary for binding to the nAChR include a cationic center (typically a quaternary ammonium group) and a hydrogen bond acceptor. quora.com Choline phenyl ether iodide possesses the requisite cationic nitrogen head, while its ether oxygen can serve as the hydrogen bond acceptor.
A primary mechanism for ligand binding at nAChRs is the cation-pi interaction, where the positively charged nitrogen of the agonist interacts favorably with the electron-rich aromatic rings of amino acid residues, such as tryptophan, within the receptor's binding site. quora.comchemrxiv.org This interaction is crucial for the binding of both acetylcholine and nicotine. quora.com
Furthermore, the conformation of the ligand upon binding is critical. Acetylcholine, which is in an extended conformation in solution, adopts a bent or folded conformation when bound to the receptor. nih.gov This induced fit highlights the dynamic nature of the ligand-receptor interaction. Like other nicotinic agonists, Choline phenyl ether iodide must adopt a specific conformation to effectively bind and activate the nAChR. The presence of the phenyl ether moiety introduces additional possibilities for aromatic interactions within the binding pocket, distinguishing it from agonists like acetylcholine.
Biomedical Applications and Imaging Research
Development as Radiopharmaceuticals
The structural backbone of choline (B1196258) phenyl ether iodide has served as a template for the design of novel radiopharmaceuticals, particularly for non-invasive cardiac imaging.
Myocardial Imaging Agents
A series of radioiodinated quaternary ammonium (B1175870) salts, structurally related to phenylcholine, have been synthesized and evaluated as potential agents for myocardial perfusion imaging. nih.gov The rationale behind their development is to offer an alternative to existing cardiac imaging agents, with the aim of improving image quality and myocardial retention.
In a key study, nine such compounds were synthesized and subsequently radiolabeled. nih.gov These agents were then assessed for their ability to be taken up by the heart muscle. The findings from initial studies in mice were promising, with five of the nine compounds demonstrating myocardial uptake comparable to that of Thallium-201 (²⁰¹Tl+), a standard radionuclide used in cardiac imaging, at five minutes post-injection. nih.gov Furthermore, six of these compounds exhibited significantly better retention within the myocardium at 60 minutes when compared to ²⁰¹Tl+. nih.gov Several of the synthesized compounds also showed more favorable heart-to-blood and heart-to-liver ratios, suggesting a potential for clearer imaging with less background interference. nih.gov
However, when three of the most promising compounds from the mouse studies were further evaluated in larger animal models (pigs) and in humans, they did not demonstrate selective uptake by the myocardium. nih.gov This highlights the challenges in translating promising preclinical findings from small animal models to larger subjects.
Biodistribution Studies in Animal Models
To understand the in-vivo behavior of these novel radioiodinated phenylcholine analogues, biodistribution studies were conducted in mice. nih.gov These studies are crucial for determining the uptake, distribution, and clearance of the compounds from various organs and tissues over time. The data from these studies provide insights into the potential efficacy and safety of a radiopharmaceutical.
The following table summarizes the biodistribution data for selected radioiodinated (iodophenyl)choline analogues in mice, expressed as a percentage of the injected dose per gram of tissue (%ID/g) at 5 and 60 minutes post-injection.
Table 1: Biodistribution of Radioiodinated (Iodophenyl)choline Analogues in Mice
| Compound | Time (min) | Heart (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Lungs (%ID/g) |
|---|---|---|---|---|---|
| Analogue A | 5 | 2.5 ± 0.4 | 0.8 ± 0.1 | 3.1 ± 0.5 | 2.2 ± 0.3 |
| 60 | 1.8 ± 0.3 | 0.3 ± 0.1 | 1.5 ± 0.2 | 1.0 ± 0.1 | |
| Analogue B | 5 | 3.1 ± 0.6 | 0.9 ± 0.2 | 4.5 ± 0.8 | 2.8 ± 0.4 |
| 60 | 2.5 ± 0.5 | 0.4 ± 0.1 | 2.1 ± 0.4 | 1.3 ± 0.2 | |
| Analogue C | 5 | 2.8 ± 0.5 | 1.1 ± 0.2 | 3.9 ± 0.7 | 2.5 ± 0.4 |
| 60 | 2.1 ± 0.4 | 0.5 ± 0.1 | 1.8 ± 0.3 | 1.1 ± 0.2 |
Data is hypothetical and for illustrative purposes based on the descriptions in the source. Actual data would be sourced from the full-text article.
Choline-Based Compounds in Antimicrobial Research
Beyond their applications in imaging, choline-based compounds, particularly in the form of ionic liquids, have garnered significant interest for their antimicrobial properties.
Mechanism of Antibacterial Activity
The antibacterial action of certain choline-based ionic liquids is attributed to their ability to disrupt the integrity of bacterial cell membranes. This mechanism has been elucidated through studies on compounds like choline and geranate (B1243311) (CAGE). Molecular dynamics simulations have shown that the choline component is attracted to the negatively charged bacterial cell membrane. nih.gov This initial interaction facilitates the insertion of the accompanying anion, such as geranic acid, into the lipid bilayer of the cell membrane. nih.gov
This insertion process disrupts the membrane's structure, leading to altered lipid profiles and a phase transition-like effect, which ultimately compromises the membrane's function as a selective barrier. nih.gov The disruption of the cell membrane has been confirmed experimentally using techniques such as propidium (B1200493) iodide staining, which indicates membrane permeabilization. nih.gov
Ionic Liquid Formulations for Antimicrobial Applications
The unique properties of ionic liquids, such as their low volatility and tunable nature, make them attractive for various antimicrobial applications. Choline-based ionic liquids are considered to be "greener" alternatives to some traditional ionic liquids due to the biocompatibility of choline.
These formulations have shown efficacy against a broad spectrum of microbes. For instance, choline-based ionic liquids have been investigated for their ability to combat antibiotic-resistant bacteria. A notable finding is that bacteria, such as E. coli, did not exhibit the development of resistance after repeated exposure to certain choline-based ionic liquids like CAGE. nih.gov This suggests a potential advantage over conventional antibiotics, where resistance is a major concern.
The versatility of choline-based ionic liquids allows for their incorporation into various formulations. Research has explored their use as surface-active agents and in the development of antimicrobial coatings. The antimicrobial efficacy can be tuned by modifying the structure of the cation or the anion, allowing for the design of compounds with specific properties for different applications.
Theoretical and Computational Studies
Quantum Mechanical Investigations
Quantum mechanical calculations are employed to understand the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation to determine the energy and wavefunction of the system, from which various molecular properties can be derived.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov DFT is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. nih.gov This approach is utilized to optimize molecular geometries, calculate thermodynamic properties like enthalpy and Gibbs free energy, and analyze vibrational frequencies. nih.govnih.gov
In the study of molecules similar to choline (B1196258) phenyl ether, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine various reactivity descriptors. nih.govmdpi.com These descriptors provide a quantitative measure of the molecule's chemical behavior.
Table 1: Key Global Reactivity Descriptors Calculated by DFT
| Descriptor | Symbol | Description |
|---|---|---|
| Ionization Potential | IP | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity | EA | The energy released when an electron is added to a molecule. |
| Chemical Potential | µ | The escaping tendency of electrons from an equilibrium system. |
| Absolute Electronegativity | χ | A measure of the power of an atom or group of atoms to attract electrons. |
| Molecular Hardness | η | A measure of resistance to change in electron distribution or charge transfer. |
| Molecular Softness | S | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. |
This table summarizes key reactivity descriptors that can be calculated using Density Functional Theory to predict the chemical behavior of a compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
For the broader class of choline phenyl ethers, studies have shown a direct correlation between their electronic structure and biological activity. An early investigation into the nicotine-like stimulant activity of these compounds found that the frontier electron density at the ether oxygen atom and the superdelocalizability at the ortho position of the phenyl ring show a good parallelism with their stimulant activity. nih.gov This suggests that the electronic properties of these specific regions of the molecule, which can be analyzed using FMO theory, are crucial for their biological function. nih.gov
Table 2: Relationship between FMO Properties and Reactivity
| Molecular Orbital | Role in Reaction | Implication for Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Electron Donor | The energy and location of the HOMO determine the nucleophilicity and basicity of a molecule. youtube.comyoutube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron Acceptor | The energy and location of the LUMO determine the electrophilicity of a molecule. youtube.comyoutube.com |
This table outlines the roles of frontier molecular orbitals in chemical reactions as described by FMO theory.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including its structural and dynamic properties. mdpi.comnih.gov This technique is particularly useful for understanding complex systems like deep eutectic solvents (DESs) formed by choline chloride and phenyl-containing compounds, where it can be used to investigate properties like viscosity, self-diffusion coefficients, and intermolecular interactions. nih.govnih.gov
Molecular Modeling for Enzyme Inhibition
Molecular modeling techniques, including molecular docking and MD simulations, are instrumental in understanding how ligands inhibit enzyme activity. These methods can predict the binding pose of an inhibitor within the enzyme's active site and estimate the binding affinity. Choline phenyl ethers have been identified as inhibitors of amine oxidase. nih.gov Computational models can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. Furthermore, modeling can help in understanding the mechanism of inhibition, whether it is competitive, non-competitive, or allosteric. For instance, in the study of cholinesterase inhibition, molecular modeling can help interpret kinetic data and provide a structural basis for the observed inhibitory potency. mdpi.com
Predictive Models for Biological Activity
Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, is a key component of modern drug discovery and chemical biology. nih.gov These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov The development of predictive models requires large datasets of compounds with known activities. nih.gov For ionic liquids and choline-based compounds, there is growing interest in developing models to predict properties like cytotoxicity and antimicrobial activity. acs.org Although creating universally accurate predictive models is challenging due to the complexity of biological systems and the diversity of chemical structures, they serve as valuable tools for screening large chemical databases to identify potential new bioactive compounds. nih.govacs.org
Advanced Research Directions and Future Perspectives
Design and Synthesis of Multi-Target Directed Ligands Incorporating the Choline (B1196258) Phenyl Ether Moiety
The multifactorial nature of diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple pathological pathways. The Choline Phenyl Ether moiety represents a valuable starting scaffold for designing novel MTDLs.
Key Strategies Include:
Molecular Hybridization: The choline head group is a well-established pharmacophore for interacting with cholinesterases. This part of the molecule can be linked to other pharmacophores known to target different aspects of neurodegeneration, such as beta-amyloid aggregation or neuroinflammation.
Fragment-Based Growth: Using the choline phenyl ether structure as a core fragment, new functionalities can be systematically added to optimize binding to secondary and tertiary targets. This iterative design process, often guided by computational modeling, allows for the rational development of compounds with a precisely tailored polypharmacological profile.
Below is a conceptual data table illustrating how the inhibitory activities of hypothetical MTDLs derived from a Choline Phenyl Ether scaffold might be presented.
| Compound ID | Scaffold Base | Linked Pharmacophore | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Target X IC₅₀ (nM) |
| MTDL-001 | Choline Phenyl Ether | Tacrine Analog | 15.2 | 8.5 | 150.7 |
| MTDL-002 | Choline Phenyl Ether | Coumarin Derivative | 22.5 | 12.3 | 98.2 |
| MTDL-003 | Choline Phenyl Ether | N-benzyl Pyridinium | 9.8 | 5.1 | 210.4 |
This table is illustrative and presents hypothetical data for conceptual MTDLs.
Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation
To fully understand how Choline Phenyl Ether Iodide and its derivatives interact with their biological targets, advanced spectroscopic and structural biology techniques are indispensable.
X-Ray Crystallography: Obtaining a crystal structure of the compound bound to its primary target, such as acetylcholinesterase (AChE), would provide atomic-level detail of the binding interactions. This information is invaluable for structure-based drug design and for explaining the compound's activity and selectivity.
Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to confirm the binding pose in solution and to study the dynamics of the protein-ligand complex. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the receptor.
Infrared (IR) and Fluorescence Spectroscopy: These methods can probe the electronic environment of the ligand upon binding. Changes in absorbance or fluorescence spectra can reveal details about the polarity of the binding pocket and conformational changes in the ligand or the protein.
Translational Research from in vitro to in vivo Models
A critical step in the development of any promising compound is the transition from laboratory studies to animal models. For Choline Phenyl Ether Iodide and its MTDL derivatives, this involves a carefully phased approach.
In vitro Characterization: Initial screening in enzymatic and cell-based assays establishes the basic activity and mechanism of action.
Pharmacokinetic Profiling: Before in vivo efficacy studies, it is essential to determine the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This includes assessing its stability in plasma and its ability to cross the blood-brain barrier, a key hurdle for neurotherapeutics.
In vivo Efficacy Studies: Once a compound shows a promising in vitro profile and favorable pharmacokinetics, its effects can be tested in relevant animal models of disease (e.g., transgenic mouse models of Alzheimer's disease). These studies would aim to demonstrate that the multi-target activity observed in vitro translates into a meaningful therapeutic effect in a living organism.
This translational pathway is essential to validate the therapeutic hypothesis and justify further development. The ultimate goal is to see if the rationally designed multi-target approach can offer superior efficacy over single-target agents in complex disease models.
Q & A
Q. What are the established synthetic routes for Choline phenyl ether iodide, and what methodological considerations ensure high purity and yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or ether cleavage. For example, phenyl ethers can undergo iodination using potassium iodide (KI) and meta-chloroperoxybenzoic acid (mCPBA) in the presence of 18-crown-6 to achieve monoiodination . For choline-based precursors, quaternization of tertiary amines with methyl iodide or other alkyl halides is common. Purification steps should include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent). Yield optimization requires strict stoichiometric control (e.g., 1:1 molar ratio for iodide substitution) and inert atmosphere to prevent oxidation. Characterization via H/C NMR (to confirm quaternary ammonium structure) and elemental analysis (C, H, N, I) is critical .
Q. How can NMR spectroscopy be optimized to characterize the structural dynamics of Choline phenyl ether iodide in different solvent systems?
- Methodological Answer : Use deuterated solvents (DO, DMSO-d) to observe solvent-dependent conformational changes. For choline salts, H NMR signals for the -(CH)N group appear as a singlet at ~3.2 ppm, while the phenyl ether protons resonate between 6.8–7.4 ppm. Variable-temperature NMR (e.g., 25–100°C) can reveal phase transitions or rotational barriers in the choline moiety . Spin-lattice relaxation time () measurements help quantify molecular mobility. For quantitative analysis, integrate peaks against an internal standard (e.g., tetramethylsilane) and ensure sufficient scan averaging to reduce noise .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of Choline phenyl ether iodide under acidic conditions?
- Methodological Answer : Contradictions often arise from unaccounted variables like solvent polarity or trace water. To address this:
- Controlled Hydrolysis Studies : React Choline phenyl ether iodide with HI at varying concentrations (0.1–1.0 M) and temperatures (25–80°C). Monitor products (phenol, methyl iodide) via GC-MS or iodometric titration .
- Computational Validation : Use density functional theory (DFT) to model transition states and compare activation energies with experimental Arrhenius plots. Adjust solvation models (e.g., COSMO-RS) to match experimental solvent systems .
- Error Analysis : Quantify uncertainties in kinetic measurements (e.g., ±5% for GC-MS) and use statistical tests (t-test, ANOVA) to assess significance of discrepancies .
Q. How should researchers design experiments to investigate the phase transitions and thermal stability of Choline phenyl ether iodide using differential scanning calorimetry (DSC)?
- Methodological Answer :
- Sample Preparation : Ensure anhydrous conditions by drying under vacuum (24 h, 60°C). Use hermetically sealed aluminum pans to prevent moisture uptake.
- DSC Parameters : Heat rate of 10°C/min from 25°C to 500°C under nitrogen flow (50 mL/min). Identify endothermic peaks (melting, decomposition) and exothermic events (oxidation).
- Data Interpretation : Compare observed phase transitions (e.g., crystal-crystal transitions at 272–430K) with prior reports on choline iodide derivatives . Use Kissinger analysis to calculate activation energy () of decomposition. Validate reproducibility via triplicate runs .
Q. What analytical techniques are most effective for assessing the purity and stoichiometry of Choline phenyl ether iodide, and how should data from these methods be interpreted?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Purity ≥98% is acceptable for most studies .
- Iodine-Specific Methods : Employ photometric assays (e.g., potassium iodide-starch reaction) to quantify free iodide. For stoichiometry, combine elemental analysis (C, H, N) with inductively coupled plasma mass spectrometry (ICP-MS) for iodine content .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode should show [M-I] peaks matching the molecular formula (CHINO) .
Data Analysis and Replication
Q. How can computational modeling complement experimental studies in predicting the solvation behavior and ionic interactions of Choline phenyl ether iodide in aqueous solutions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation shells using AMBER or GROMACS. Parameterize the force field with charges derived from DFT (B3LYP/6-311+G(d,p)). Track radial distribution functions (RDFs) between iodide and water oxygen .
- Free Energy Calculations : Use thermodynamic integration to predict solubility. Compare with experimental values from gravimetric analysis.
- Validation : Overlay simulated and experimental IR spectra (e.g., O-H stretching modes of water) to confirm solvation accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
